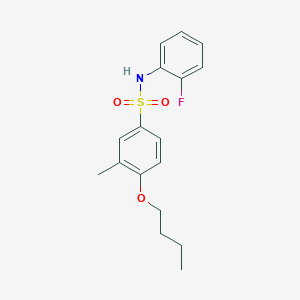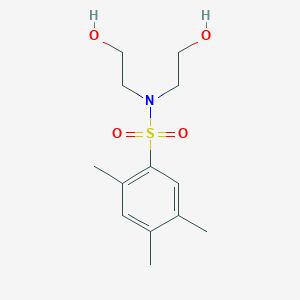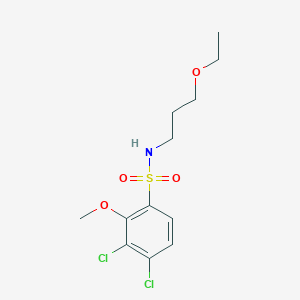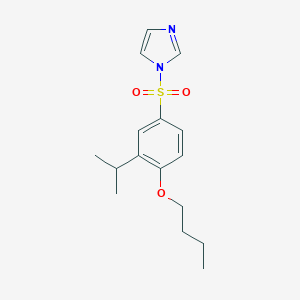
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide, also known as BF3MS, is a sulfonamide compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been studied for its mechanism of action, biochemical and physiological effects, and possible applications in various fields.
Mecanismo De Acción
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins. In cancer research, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide inhibits the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In inflammation research, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide inhibits the activity of IKKβ, which is a key regulator of the NF-κB pathway. In infectious disease research, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide inhibits the activity of dihydropteroate synthase, which is essential for the synthesis of folate in bacteria and fungi.
Biochemical and Physiological Effects:
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects in different cell types and organisms. In cancer cells, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide induces apoptosis, inhibits angiogenesis, and reduces the expression of specific proteins involved in cancer progression. In immune cells, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide reduces the production of inflammatory cytokines and inhibits the activation of NF-κB. In bacteria and fungi, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide inhibits the synthesis of folate and disrupts the cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability under various conditions, and its low toxicity in vitro. However, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide also has some limitations, including its limited availability and high cost, its potential for off-target effects, and its variable potency in different cell types and organisms.
Direcciones Futuras
There are several future directions for the study of 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide, including:
1. Further investigation of its mechanism of action and target proteins in different cell types and organisms.
2. Development of more efficient and cost-effective synthesis methods for 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide.
3. Exploration of its potential as a therapeutic agent in other fields, such as neurodegenerative diseases and cardiovascular diseases.
4. Optimization of its pharmacokinetic properties and formulation for clinical use.
5. Evaluation of its safety and efficacy in preclinical and clinical trials.
In conclusion, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide is a sulfonamide compound that has shown promise as a therapeutic agent in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and potential applications have been extensively studied, but further research is needed to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide involves the reaction of 2-fluoroaniline with butylamine and 3-methylbenzenesulfonyl chloride in anhydrous conditions. The resulting product is a white crystalline solid with a melting point of 110-112°C and a molecular weight of 385.46 g/mol.
Aplicaciones Científicas De Investigación
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide has been studied for its potential as a therapeutic agent in various fields, including cancer, inflammation, and infectious diseases. In cancer research, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide has been found to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In infectious disease research, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide has been shown to inhibit the growth of bacteria and fungi.
Propiedades
Nombre del producto |
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C17H20FNO3S |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H20FNO3S/c1-3-4-11-22-17-10-9-14(12-13(17)2)23(20,21)19-16-8-6-5-7-15(16)18/h5-10,12,19H,3-4,11H2,1-2H3 |
Clave InChI |
MMXAHOPEQQZQCO-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F)C |
SMILES canónico |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















